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Compound of Interest

Compound Name: Methyl 4-fluorobenzoate

Cat. No.: B044510 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for

methyl 4-fluorobenzoate (C₈H₇FO₂), a compound of interest in organic synthesis and

pharmaceutical development. The information presented herein is intended to support

researchers in the identification, characterization, and quality control of this molecule. This

document includes tabulated spectroscopic data, detailed experimental protocols for data

acquisition, and a logical workflow for its spectroscopic analysis.

Spectroscopic Data Summary
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FT-IR, and

Mass Spectrometry for methyl 4-fluorobenzoate.

Table 1: ¹H NMR Spectroscopic Data for Methyl 4-fluorobenzoate
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

8.08 – 7.97 m -
2H, Aromatic (H-2, H-

6)

7.08 dd 12.1, 5.3
2H, Aromatic (H-3, H-

5)

3.88 s - 3H, Methyl (-OCH₃)

Solvent: CDCl₃, Reference: TMS (0.00 ppm). Data sourced from publicly available spectral

databases.[1]

Table 2: ¹³C NMR Spectroscopic Data for Methyl 4-fluorobenzoate

Chemical Shift (δ) ppm Assignment

167.0 Carbonyl (C=O)

166.1, 164.5 Aromatic (C-4, C-F)

132.1 Aromatic (C-2, C-6)

126.4 Aromatic (C-1)

115.6, 115.4 Aromatic (C-3, C-5)

52.2 Methyl (-OCH₃)

Solvent: CDCl₃. Data sourced from publicly available spectral databases.[1]

Table 3: FT-IR Spectroscopic Data for Methyl 4-fluorobenzoate
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Wavenumber (cm⁻¹) Intensity Assignment

~3080 Medium Aromatic C-H Stretch

~2960 Medium Aliphatic C-H Stretch (-CH₃)

~1720 Strong C=O Stretch (Ester)

~1600, ~1510 Strong C=C Stretch (Aromatic Ring)

~1280 Strong C-O Stretch (Ester)

~1100 Strong C-F Stretch

Note: The exact peak positions may vary slightly depending on the sampling method.

Table 4: Mass Spectrometry Data for Methyl 4-fluorobenzoate

m/z Relative Intensity (%) Assignment

154 High [M]⁺ (Molecular Ion)

123 High [M - OCH₃]⁺

95 Medium [M - COOCH₃]⁺

75 Low [C₆H₄]⁺

Ionization Method: Electron Ionization (EI). Data sourced from the NIST WebBook.[2]

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

These protocols are intended as a general guide and may be adapted based on the specific

instrumentation and experimental requirements.

Protocol for ¹H and ¹³C NMR Spectroscopy
Sample Preparation:
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Weigh approximately 10-20 mg of methyl 4-fluorobenzoate for ¹H NMR or 50-100 mg for

¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

Chloroform-d, CDCl₃) in a clean, dry vial.

For quantitative analysis, an internal standard such as tetramethylsilane (TMS) can be

added.

Filter the solution through a pipette with a small cotton or glass wool plug directly into a

clean 5 mm NMR tube to remove any particulate matter.

Instrument Setup:

Insert the NMR tube into the spectrometer's probe.

Lock the spectrometer onto the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and

symmetrical lock signal.

For ¹³C NMR, a proton-decoupled pulse program is typically used to simplify the spectrum.

Data Acquisition:

Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative

¹H NMR, a longer relaxation delay (e.g., 5 times the longest T1) is necessary.

Acquire the free induction decay (FID) by applying a radiofrequency pulse. The number of

scans can be adjusted to achieve the desired signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

Phase the spectrum to ensure all peaks are in the absorptive mode.
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Calibrate the chemical shift scale using the residual solvent peak or the internal standard

(TMS at 0.00 ppm).

Integrate the peaks to determine the relative number of protons.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to

the respective nuclei in the molecule.

Protocol for FT-IR Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Place a small drop of liquid methyl 4-fluorobenzoate directly onto the center of the ATR

crystal.

If using a pressure clamp, apply gentle pressure to ensure good contact between the

sample and the crystal.

Instrument Setup:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum to remove contributions from the atmosphere (e.g.,

CO₂ and water vapor).

Data Acquisition:

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the

signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Data Processing and Analysis:

The resulting spectrum will be displayed in terms of transmittance or absorbance versus

wavenumber (cm⁻¹).
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Identify the characteristic absorption bands and assign them to the corresponding

functional groups and bond vibrations within the molecule.

Protocol for Electron Ionization Mass Spectrometry (EI-
MS)

Sample Introduction:

Introduce a small amount of methyl 4-fluorobenzoate into the mass spectrometer. For

volatile liquids, this can be done via direct injection or through a gas chromatograph (GC-

MS).

If using GC-MS, dissolve the sample in a volatile solvent and inject it into the GC, where it

will be vaporized and separated before entering the mass spectrometer.

Ionization:

In the ion source, the vaporized sample molecules are bombarded with a high-energy

electron beam (typically 70 eV).

This causes the molecules to ionize and fragment in a reproducible manner.

Mass Analysis:

The resulting positively charged ions (the molecular ion and fragment ions) are

accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Analysis:

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.

Identify the molecular ion peak and analyze the fragmentation pattern to confirm the

structure of the compound.
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Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic

analysis of methyl 4-fluorobenzoate.
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Caption: Workflow for the spectroscopic analysis of methyl 4-fluorobenzoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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